molecular formula C25H26O6 B1246199 Sanggenol L CAS No. 329319-20-2

Sanggenol L

Cat. No. B1246199
M. Wt: 422.5 g/mol
InChI Key: MCDFUBPTGYOGCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sanggenol L is a natural flavonoid present in the root barks of Morus alba . It has a molecular weight of 422.48 . It has been found to induce anti-cancer activities in ovarian cancer cells .


Synthesis Analysis

Sanggenol L is a type of prenylated flavonoid . Prenylated flavonoids are a special type of flavonoid derivative that is characteristic of modified by prenylation of the skeleton . Prenylation refers to alkyl-substituent groups, such as prenyl, geranyl, lavandulyl, and farnesyl groups, which have more potential for further modification, such as oxidation, cyclization, and hydroxylation, and enrich the structural and biological diversity of prenylated flavonoids .


Molecular Structure Analysis

The molecular structure of Sanggenol L is represented by the formula C25H26O6 . The IUPAC name for Sanggenol L is 2-(2,4-dihydroxyphenyl)-5-hydroxy-8-methyl-8-(4-methylpent-3-en-1-yl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one .


Chemical Reactions Analysis

Sanggenol L has been found to induce caspase-dependent and caspase-independent apoptosis in melanoma skin cancer cells . It also suppresses PI3K/Akt/mTOR signaling and causes cell cycle arrest via activation of p53 .

Scientific Research Applications

Application in Prostate Cancer Research

Specific Scientific Field

This research falls under the field of Oncology, specifically Prostate Cancer Research.

Summary of the Application

Sanggenol L, a natural flavonoid present in the root barks of Morus alba, has been studied for its anti-cancer activities in human prostate cancer cells .

Methods of Application or Experimental Procedures

The study investigated whether Sanggenol L exerts anti-cancer activity in human prostate cancer cells via apoptosis and cell cycle arrest .

Results or Outcomes

Sanggenol L induced caspase-dependent apoptosis (up-regulation of PARP and Bax or down-regulation of procaspase-3, -8, -9, Bid, and Bcl-2), induction of caspase-independent apoptosis (up-regulation of AIF and Endo G on cytosol), suppression of cell cycle (down-regulation of CDK1/2, CDK4, CDK6, cyclin D1, cyclin E, cyclin A, and cyclin B1 or up-regulation of p53 and p21), and inhibition of PI3K/Akt/mTOR signaling (down-regulation of PI3K, p-Akt, and p-mTOR) in prostate cancer cells .

Application in Ovarian Cancer Research

Specific Scientific Field

This research falls under the field of Oncology, specifically Ovarian Cancer Research.

Summary of the Application

Sanggenol L has been reported to induce cytotoxic and apoptotic activities in ovarian cancer cells via activation of caspases and inhibition of NF‐κB signaling .

Methods of Application or Experimental Procedures

The exact methods of application or experimental procedures are not detailed in the available resources.

Results or Outcomes

The results suggest that Sanggenol L induces apoptosis in ovarian cancer cells .

Safety And Hazards

When handling Sanggenol L, it is recommended to ensure adequate ventilation and provide accessible safety shower and eye wash station . Personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator should be used .

Future Directions

While Sanggenol L has been found to induce anti-cancer activities in ovarian cancer cells , the molecular and cellular mechanisms of the effects of Sanggenol L on human prostate cancer cells have not been fully elucidated . Therefore, future research could focus on elucidating these mechanisms to further understand the potential of Sanggenol L as a therapeutic agent.

properties

IUPAC Name

2-(2,4-dihydroxyphenyl)-5-hydroxy-8-methyl-8-(4-methylpent-3-enyl)-2,3-dihydropyrano[2,3-h]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O6/c1-14(2)5-4-9-25(3)10-8-17-22(31-25)13-20(29)23-19(28)12-21(30-24(17)23)16-7-6-15(26)11-18(16)27/h5-8,10-11,13,21,26-27,29H,4,9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDFUBPTGYOGCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC1(C=CC2=C(O1)C=C(C3=C2OC(CC3=O)C4=C(C=C(C=C4)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sanggenol L

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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